2-(Trifluoromethoxy)benzoic acid
Overview
Description
2-(Trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H5F3O3. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the benzene ring, which significantly influences its chemical properties. This compound is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the desulfurization-fluorination process, which uses XtalFluor-E ([Et2NSF2]BF4) as the fluoride source in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 2-(Trifluoromethoxy)benzoic acid often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It participates in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like halogens or nucleophiles.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.
Major Products: The major products formed from these reactions include various substituted benzoic acids, benzaldehydes, and benzyl alcohols, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(Trifluoromethoxy)benzoic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biological processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethoxy)benzoic acid
- 4-(Trifluoromethoxy)benzoic acid
Comparison: Compared to its analogs, 2-(Trifluoromethoxy)benzoic acid exhibits unique properties due to the position of the trifluoromethoxy group on the benzene ring. This positional difference affects its reactivity, stability, and biological activity, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-(trifluoromethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYSPFGUBNENSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941579 | |
Record name | 2-(Trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1979-29-9, 150436-84-3 | |
Record name | 2-(Trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 150436-84-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these 2-(trifluoromethoxy)benzoic acid-derived compounds exhibit larvicidal activity against Culex quinquefasciatus?
A1: While the specific mechanism of action isn't fully elucidated in the provided research, the studies observed that these compounds cause noticeable morphological changes in the larvae. These changes specifically affect the spiracular valves of the siphon and the anal papillae. [, ] The spiracles are critical for mosquito larvae to breathe, and damage to these structures likely leads to their death.
Q2: Is there a link between the structure of these this compound derivatives and their larvicidal effectiveness?
A2: Yes, the research suggests a strong correlation between the structure of these compounds and their larvicidal activity. Specifically, the presence of electron-withdrawing substituents at the para position of the phenyl ring in the 2-(5-bromo-2-(trifluoromethoxy) phenyl)-5-aryl-1,3,4-oxadiazole derivatives is linked to increased larvicidal potency. [, ] Further investigation into the structure-activity relationship could help optimize these compounds for even greater effectiveness against Culex quinquefasciatus.
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